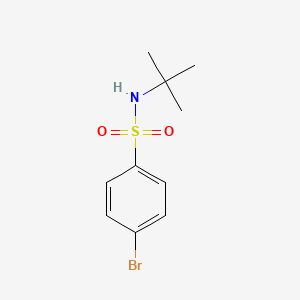

N-tert-butyl 4-bromobenzènesulfonamide

Vue d'ensemble

Description

N-t-Butyl 4-bromobenzenesulfonamide is a derivative of benzenesulfonamide that contains a butyl group and a bromine atom on the aromatic ring. This compound is commonly used as a reagent in organic synthesis and as a precursor in the production of various products such as herbicides, fungicides, and pharmaceuticals.

Applications De Recherche Scientifique

N-t-Butyl 4-bromobenzenesulfonamide is used in various scientific research applications, including:

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: It is used as a precursor in the preparation of catalysts for various chemical reactions.

Pharmaceutical Development: It is involved in the synthesis of drug candidates and intermediates for medicinal chemistry research.

Material Science: It is used in the development of new materials with specific properties for industrial applications.

Mécanisme D'action

Mode of Action

It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is s-linked to a benzene ring .

Result of Action

It has been used as a reagent in the preparation of cobalt (iii) complexes of n,r -sulfonyldithiocarbimate anion .

Méthodes De Préparation

The synthesis of N-t-Butyl 4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

N-t-Butyl 4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The sulfonamide group can add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule.

Comparaison Avec Des Composés Similaires

N-t-Butyl 4-bromobenzenesulfonamide can be compared with other similar compounds such as:

4-Bromobenzenesulfonamide: Lacks the tert-butyl group, making it less bulky and potentially less selective in certain reactions.

N-Butylbenzenesulfonamide:

3-Bromo-N-tert-butylbenzenesulfonamide: Similar structure but with the bromine atom in a different position, affecting its reactivity and selectivity in chemical reactions.

These comparisons highlight the unique structural features of N-t-Butyl 4-bromobenzenesulfonamide that contribute to its specific reactivity and applications.

Activité Biologique

N-t-Butyl 4-bromobenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

N-t-Butyl 4-bromobenzenesulfonamide is characterized by its sulfonamide functional group, which is known for its pharmacological properties. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄BrN₁O₂S

- Molecular Weight : 305.21 g/mol

- IUPAC Name : N-butyl-4-bromobenzenesulfonamide

The biological activity of N-t-butyl 4-bromobenzenesulfonamide can be attributed to its ability to inhibit carbonic anhydrases (CAs), which are enzymes that play a crucial role in various physiological processes including pH regulation and ion transport. Inhibition of specific carbonic anhydrases (such as CA IX) has been linked to anticancer effects, while also demonstrating antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer potential:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cell line).

- Inhibition Concentrations : Compounds derived from benzenesulfonamides showed IC₅₀ values ranging from 1.52 to 6.31 μM against cancer cell lines, with notable selectivity for cancer cells over normal cells .

Table 1: Anticancer Activity of N-t-Butyl 4-Bromobenzenesulfonamide Derivatives

| Compound | IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|

| 4e | 1.56 | 17.5 |

| 4g | 5.54 | 5.5 |

| 4h | 2.55 | 6.3 |

The most active derivative, 4e , was shown to induce apoptosis significantly in MDA-MB-231 cells, with a remarkable increase in annexin V-FITC positive apoptotic cells .

Antimicrobial Activity

In addition to its anticancer properties, N-t-butyl 4-bromobenzenesulfonamide exhibits notable antimicrobial activity:

- Microbial Strains Tested : E. coli, S. aureus, P. aeruginosa, C. albicans.

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values as low as 6.28 mg/mL against A. niger and effective inhibition against other pathogens .

Table 2: Antimicrobial Activity of N-t-Butyl 4-Bromobenzenesulfonamide Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4e | 6.28 | A. niger |

In Vivo Studies

In vivo studies have further validated the anti-inflammatory properties of related benzenesulfonamides, suggesting that N-t-butyl derivatives could also exhibit similar effects in reducing inflammation associated with microbial infections .

Case Studies

A case study involving the application of benzenesulfonamides in an isolated rat heart model demonstrated that these compounds could influence perfusion pressure and coronary resistance, indicating potential cardiovascular effects .

Propriétés

IUPAC Name |

4-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMNSUKZJWPIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355322 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93281-65-3 | |

| Record name | 4-Bromo-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.